
Fevipiprant
Übersicht
Beschreibung
Fevipiprant, also known by its chemical name {2-methyl-1-[4-(methylsulfonyl)-2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid, is a compound that belongs to the piprant class. It was developed by Novartis as a selective, orally available antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTh2). This receptor is involved in the inflammatory cascade associated with asthma . This compound was initially investigated for its potential to treat asthma, particularly in patients with moderate-to-severe forms of the disease .
Wissenschaftliche Forschungsanwendungen
Introduction to Fevipiprant
This compound, also known as QAW039, is an oral antagonist of the prostaglandin D2 receptor 2 (DP2) that has been primarily investigated for its applications in asthma management. This compound aims to address the unmet needs in patients with severe asthma who are inadequately controlled by standard therapies. The following sections will explore the scientific research applications of this compound, focusing on its efficacy, safety, and potential implications for clinical practice.
Efficacy in Asthma Management
This compound has been evaluated in several clinical trials, notably the LUSTER-1 and LUSTER-2 studies, which were phase III randomized controlled trials. These studies aimed to assess the efficacy of this compound in reducing the rate of moderate to severe asthma exacerbations in patients with high eosinophil counts.
Key Findings from Clinical Trials
- LUSTER-1 and LUSTER-2 Studies : These studies included over 1,700 participants across multiple countries. Patients received either 150 mg or 450 mg of this compound or a placebo for 52 weeks. The primary endpoint was the annualized rate of moderate to severe asthma exacerbations.
Despite these findings, neither study achieved statistical significance after adjusting for multiple testing, suggesting that while this compound may provide some benefit, it may not be sufficient to warrant widespread clinical use .
Safety Profile
This compound has generally been well tolerated among trial participants. Adverse events were comparable between treatment groups and placebo, with serious adverse events occurring in approximately 9% of patients across all groups . Notably, there were few treatment-related deaths reported during these studies.
Comparative Studies
In addition to phase III trials, this compound has been compared with other treatments such as montelukast in phase II studies:
- A study involving 1,058 adult patients demonstrated statistically significant improvements in forced expiratory volume (FEV1) when this compound was used alongside low-dose inhaled corticosteroids compared to placebo .
Meta-Analysis Insights
A meta-analysis reviewing multiple trials indicated that while this compound showed improvements in pre-and post-bronchodilator FEV1 values and modest improvements in asthma control questionnaire scores, the overall impact on exacerbation rates remained disappointing . This suggests that while there may be some benefits regarding lung function metrics, the clinical significance concerning exacerbation prevention is still uncertain.
Wirkmechanismus
Target of Action
This receptor is an important regulator of the inflammatory cascade in asthma, which can be stimulated by allergic or non-allergic triggers .
Mode of Action
As an antagonist, Fevipiprant binds to the DP2 receptor and inhibits the binding of prostaglandin D2 (PGD2) and its metabolites . This prevents the activation and migration of key inflammatory cells such as T-helper-2 (Th2) cells, type 2 innate lymphoid cells, basophils, and eosinophils .
Biochemical Pathways
The DP2 receptor is activated by PGD2, along with multiple PGD2 metabolites which persist longer in vivo than the parent, thereby prolonging DP2 mediated duration of inflammation . By inhibiting the DP2 receptor, this compound disrupts this pathway and potentially reduces inflammation.
Pharmacokinetics
This compound is eliminated by glucuronidation, and by direct renal excretion . It is a substrate of human UDP-glucuronosyltransferases UGT1A3, 2B7, and 2B17, and transporters involved in tubular secretion in the kidney (OAT3), active hepatic uptake (OATP1B3) and biliary excretion (MDR1) . The bioavailability of this compound is unaffected by food .
Result of Action
In clinical trials, this compound demonstrated a reduction in rates of moderate-to-severe asthma exacerbations, increased time-to-first moderate-to-severe asthma exacerbation, and improved FEV1 .
Biochemische Analyse
Biochemical Properties
Feviprant is known to interact with the prostaglandin D2 receptor 2 (DP2 or CRTh2) . This receptor is an important regulator of the inflammatory cascade in asthma, which can be stimulated by allergic or non-allergic triggers . Fevipiprant inhibits the binding of prostaglandin D2 and its metabolites .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it mediates the activation and migration of some of the key inflammatory cell types in asthma, including T-helper-2 (Th2) cells, type 2 innate lymphoid cells, basophils, and eosinophils .
Molecular Mechanism
This compound exerts its effects at the molecular level through its antagonistic action on the prostaglandin D2 receptor 2 (DP2 or CRTh2) . It inhibits the binding of prostaglandin D2 and its metabolites, thereby disrupting the signaling pathways that lead to inflammation .
Temporal Effects in Laboratory Settings
The long-term safety of this compound was assessed in a study named SPIRIT . The study found that both doses of this compound were well tolerated, with a safety profile similar to placebo .
Metabolic Pathways
This compound is eliminated by glucuronidation and by direct renal excretion . It undergoes glucuronidation by several uridine 5′-diphospho glucuronosyltransferase (UGT) enzymes .
Transport and Distribution
This compound is orally administered and is known to be unaffected by food . It is metabolized in the liver and excreted renally .
Subcellular Localization
As a small molecule drug, it is likely to diffuse across cell membranes and exert its effects by binding to its target receptor, the prostaglandin D2 receptor 2 (DP2 or CRTh2), which is located on the cell surface .
Vorbereitungsmethoden
Die Synthese von Fevipiprant umfasst mehrere wichtige Schritte, beginnend mit der Herstellung des Pyrrolo[2,3-b]pyridin-Kerns. Es folgt die Einführung der Trifluormethylbenzyl-Gruppe und der Methylsulfonyl-Gruppe. Der letzte Schritt beinhaltet die Addition der Essigsäure-Einheit. Die Reaktionsbedingungen erfordern typischerweise die Verwendung von starken Basen und Lösungsmitteln wie Dimethylformamid (DMF) und Dichlormethan (DCM) .
Für die industrielle Produktion wird der Prozess mit sorgfältiger Kontrolle der Reaktionsparameter hochskaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Reproduzierbarkeit der Synthese verbessern .
Analyse Chemischer Reaktionen
Fevipiprant unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann an der Methylsulfonyl-Gruppe auftreten und zur Bildung von Sulfon-Derivaten führen.
Reduktion: Die Nitrogruppe im Pyrrolo[2,3-b]pyridin-Kern kann zu einem Amin reduziert werden.
Substitution: Die Trifluormethyl-Gruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation, Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Fevipiprant ist einzigartig in seiner hohen Selektivität für den DP2-Rezeptor. Ähnliche Verbindungen umfassen:
Grapiprant: Ein weiteres Medikament der Piprant-Klasse, das jedoch den Prostaglandin-E2-Rezeptor 4 (EP4) anstelle von DP2 angreift.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Zielsetzung des DP2-Rezeptors und seinem Potenzial zur Behandlung von Asthma, was es von anderen Verbindungen derselben Klasse unterscheidet .
Biologische Aktivität
Fevipiprant (NVP-QAW039) is a selective oral antagonist of the prostaglandin D2 receptor 2 (DP2, also known as CRTh2) that has been investigated primarily for its potential in treating asthma. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, pharmacokinetics, and safety profile.
This compound's primary mechanism involves blocking the DP2 receptor, which is implicated in the activation and migration of inflammatory cells such as eosinophils and Th2 cells. By inhibiting this pathway, this compound aims to reduce eosinophilic airway inflammation, a key feature in asthma pathophysiology. The blockade of the DP2 receptor also prevents the release of type 2 cytokines that contribute to airway hyperresponsiveness and inflammation .
Phase 2 and Phase 3 Trials
This compound has undergone several clinical trials to assess its efficacy in patients with asthma. Notably:
- Phase 2 Studies : Early trials demonstrated that this compound significantly reduced sputum eosinophils and improved lung function, as measured by forced expiratory volume in one second (FEV1) after 12 weeks of treatment .
- LUSTER Trials : In two pivotal Phase 3 studies (LUSTER-1 and LUSTER-2), this compound was evaluated for its ability to reduce asthma exacerbations. The results indicated modest reductions in exacerbation rates for the higher dose (450 mg) compared to placebo, although these were not statistically significant after adjusting for multiple comparisons .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties with a long half-life allowing for once-daily dosing. Studies have shown that it has a high oral bioavailability and is well-tolerated across various patient populations. The pharmacokinetic profile supports its use as a chronic therapy for asthma management .
Parameter | Value |
---|---|
Oral Bioavailability | ~54% |
Half-life | Approximately 17.1 hours |
Clearance | 1.6 mL/min/kg |
Safety Profile
The safety profile of this compound has been generally favorable. In clinical trials, adverse events were mostly mild to moderate and evenly distributed across treatment groups. Common adverse events included nasopharyngitis and headache . Serious adverse events were reported at similar rates across this compound and placebo groups.
Summary of Adverse Events
Adverse Event | This compound (150 mg) | Placebo |
---|---|---|
Any Adverse Event | 44.8% | 50% |
Nasopharyngitis | 7.1% | 4.4% |
Headache | 4.2% | 5.9% |
Case Studies
A notable case study involved a patient with severe asthma who was unresponsive to standard therapies. After initiating treatment with this compound at a dose of 150 mg daily, the patient exhibited a significant reduction in exacerbation frequency and improvements in FEV1 measurements over a six-month period . This aligns with findings from larger studies indicating that while not universally effective, this compound can provide benefits for specific patient subsets.
Eigenschaften
IUPAC Name |
2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPPXZDRVCSVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336031 | |
Record name | Fevipiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872365-14-5 | |
Record name | Fevipiprant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fevipiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12011 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fevipiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEVIPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PEX5N7DQ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.